1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone
説明
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone is a hydrazone derivative characterized by a pyridinylhydrazone backbone substituted with a morpholinosulfonyl group and a 1-methylpiperidin-4-one moiety. Hydrazones are well-studied for their versatility in medicinal chemistry, often serving as intermediates in synthesis or as bioactive agents due to their ability to form hydrogen bonds and coordinate with metal ions.
特性
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-5-morpholin-4-ylsulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-19-6-4-13(5-7-19)17-18-15-3-2-14(12-16-15)24(21,22)20-8-10-23-11-9-20/h2-3,12H,4-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGOSNAUBZENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone typically involves the reaction of 1-Methylpiperidin-4-one with 5-(morpholin-4-ylsulfonyl)pyridin-2-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the compound, making it suitable for various applications in research and development.
化学反応の分析
Types of Reactions
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone has numerous applications in scientific research, including:
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties for various industrial applications.
Drug Discovery: The compound serves as a valuable intermediate in the discovery and development of new pharmaceutical compounds.
Catalysis: It is used as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.
作用機序
The mechanism of action of 1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Comparison with Structurally Similar Compounds
The structural and functional attributes of 1-methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone can be contextualized by comparing it to analogs with shared substituents or core scaffolds. Below is an analysis based on available literature and patent data.
Core Structural Differences
- Target Compound: Features a pyridinylhydrazone core with a morpholinosulfonyl group at the 5-position of the pyridine ring and a 1-methylpiperidin-4-one substituent.
- Patent Compound (EP 2 402 347 A1): Describes 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, which contains a thieno[3,2-d]pyrimidine core substituted with morpholine, methanesulfonyl-piperazine, and 2-methylimidazole groups .
Key Comparisons :
| Property | Target Compound | Patent Compound (EP 2 402 347 A1) |
|---|---|---|
| Core Structure | Pyridinylhydrazone | Thieno[3,2-d]pyrimidine |
| Sulfonyl Group | Morpholin-4-ylsulfonyl | Methanesulfonyl-piperazine |
| Heterocyclic Moieties | 1-Methylpiperidin-4-one | 2-Methylimidazole, morpholine |
| Potential Applications | Hypothesized for kinase inhibition or antimicrobial activity | Likely kinase inhibitor (common for thienopyrimidines) |
Functional Group Impact
- Morpholinosulfonyl vs. Methanesulfonyl: The morpholino group in the target compound may enhance water solubility compared to the methanesulfonyl group in the patent compound, which is more lipophilic. This difference could influence bioavailability and tissue penetration .
- Thienopyrimidines are established kinase inhibitors, suggesting the patent compound may have superior target engagement in such applications .
Pharmacological Implications
- The pyridinylhydrazone scaffold may offer tunable electronic properties for redox-active applications (e.g., antimicrobial agents).
- The patent compound’s thienopyrimidine core is associated with kinase inhibition (e.g., PI3K/mTOR pathways), implying that core structure critically determines biological activity despite shared substituents .
生物活性
1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a piperidine ring, a hydrazone linkage, and a morpholine sulfonyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Studies suggest that it may inhibit certain protein-protein interactions, particularly those involved in cancer cell proliferation.
Binding Affinity and Inhibition
Research indicates that derivatives of this compound exhibit varying degrees of binding affinity to target proteins. For instance, compounds structurally related to 1-methylpiperidin-4-one have shown promising results in inhibiting cell growth in leukemia cell lines.
| Compound | Binding Affinity (K_i, μM) | Cell Growth Inhibition (IC_50, μM) |
|---|---|---|
| 1 | 0.008 ± 0.001 | 0.98 ± 0.15 |
| 2 | 0.011 ± 0.001 | 0.38 ± 0.09 |
| 3 | 0.007 ± 0.001 | 1.37 ± 0.1 |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines, including MV4;11 (acute leukemia). The IC_50 values obtained indicate potent inhibition of cell proliferation, suggesting that the compound could be developed as a therapeutic agent for treating specific types of cancer.
Case Studies
- Leukemia Treatment : A study published in Nature highlighted the efficacy of similar compounds in inhibiting the menin-MLL interaction, which is crucial for the survival of MLL-rearranged leukemia cells. The study reported that modifications to the piperidine structure enhanced binding affinity and cellular potency significantly .
- Neuroprotective Effects : Another investigation into related hydrazones revealed neuroprotective properties against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .
Safety and Toxicology
Preliminary toxicological assessments suggest that while the compound shows high efficacy in vitro, further studies are needed to evaluate its safety profile in vivo. Toxicity studies are crucial for understanding the therapeutic window and potential side effects associated with long-term use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
